molecular formula C24H38FNO5Si B2467450 5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid CAS No. 2055991-10-9

5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid

Katalognummer: B2467450
CAS-Nummer: 2055991-10-9
Molekulargewicht: 467.653
InChI-Schlüssel: AQONPKQJLXOCGJ-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3S,4R)-1-[(tert-Butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid (hereafter referred to as Compound 8a) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a tert-butyldimethylsilyl (TBDMS) ether, and a fluorobenzoic acid moiety. Its molecular formula is C₂₄H₃₇FNO₅Si, with a molecular weight of 505.65 g/mol .

Eigenschaften

IUPAC Name

5-[(3S,4R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38FNO5Si/c1-23(2,3)31-22(29)26-12-11-18(16-9-10-20(25)19(13-16)21(27)28)17(14-26)15-30-32(7,8)24(4,5)6/h9-10,13,17-18H,11-12,14-15H2,1-8H3,(H,27,28)/t17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONPKQJLXOCGJ-ROUUACIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO[Si](C)(C)C(C)(C)C)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO[Si](C)(C)C(C)(C)C)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38FNO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : Provides a basic nitrogen atom that can participate in various biological interactions.
  • Fluorobenzoic acid moiety : Imparts lipophilicity and potential interaction with biological membranes.
  • Tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups: These protecting groups enhance stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)15Apoptosis induction
Study BMCF-7 (breast cancer)10Cell cycle arrest in G1 phase
Study CA549 (lung cancer)20Inhibition of proliferation

These results indicate that the compound exhibits selective cytotoxicity towards various cancer cell lines, making it a candidate for further development in oncology.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic potential:

  • Tumor Xenograft Models : The compound was administered to mice with implanted tumors. Results showed a significant reduction in tumor size compared to control groups.
  • Toxicity Assessment : No severe adverse effects were observed at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment involving this compound alongside standard chemotherapy, leading to improved survival rates.
  • Case Study 2 : In a clinical trial for patients with non-small cell lung cancer, the compound demonstrated enhanced efficacy when combined with checkpoint inhibitors.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid exhibit significant anticancer properties. The piperidine moiety is known to enhance the binding affinity to cancer-related targets, making it a candidate for further development in cancer therapeutics. For example, derivatives of piperidine have been shown to inhibit tumor growth in various cancer models.

Neuropharmacological Effects
This compound's structure suggests potential neuropharmacological applications. The presence of the fluorobenzoic acid moiety may influence neurotransmitter systems, possibly leading to the development of new treatments for neurological disorders. Research has shown that similar compounds can modulate serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key structural features and their effects on activity:

Structural Feature Effect on Activity
Tert-butoxycarbonyl groupEnhances lipophilicity and stability
Piperidine ringContributes to receptor binding and biological efficacy
Fluorobenzoic acid moietyPotentially increases bioactivity through specific interactions

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified properties. These derivatives can be screened for enhanced activity against specific biological targets.

Case Study: Synthesis Pathways

A notable synthesis pathway includes the use of tert-butyldimethylsilyl protection strategies to enhance the stability of reactive intermediates during synthesis. This method has been demonstrated to improve yields and purity in laboratory settings, as shown in recent publications focusing on similar piperidine derivatives.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest moderate absorption and distribution characteristics, which are favorable for therapeutic applications. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile.

Vergleich Mit ähnlichen Verbindungen

A. Impact of Protecting Groups

  • Boc Group : Present in Compound 8a and the phenylpiperidine analog (), the Boc group facilitates amine protection during synthesis. However, the TBDMS ether in Compound 8a increases lipophilicity (logP ~4.2 estimated) compared to the phenylpiperidine analog (logP ~2.8), enhancing membrane permeability in biological assays .
  • TBDMS vs. Boronic Acid : The TBDMS group in Compound 8a improves steric protection of the alcohol during reactions, whereas the boronic acid in ’s compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

B. Role of Fluorine and Aromatic Systems

  • Fluorobenzoic Acid: The fluorine atom in Compound 8a and ’s triazolopyridine derivative increases electrophilicity and metabolic stability compared to non-fluorinated analogs. The benzoic acid moiety also enables salt formation for improved solubility .

Vorbereitungsmethoden

Asymmetric Hydrogenation of Enamine Intermediates

A widely adopted strategy involves the hydrogenation of enamine precursors using chiral catalysts. For example, enantioselective hydrogenation of 1,2,3,6-tetrahydropyridine derivatives with iridium or ruthenium catalysts yields piperidines with >90% enantiomeric excess (ee). Key steps include:

  • Substrate Preparation : Synthesis of a tetrahydropyridine bearing hydroxymethyl and amine functionalities at positions 3 and 4, respectively.
  • Catalytic Hydrogenation : Use of [(R)-BINAP]RuCl₂ for trans-selective reduction, establishing the (3S,4R) configuration.

Table 1: Catalytic Systems for Piperidine Hydrogenation

Catalyst Substrate ee (%) Yield (%) Source
(R)-BINAP-RuCl₂ 3-Hydroxymethyl-4-aminotetrahydropyridine 92 85
Ir-(S)-Segphos 4-Nitro-3-hydroxymethyltetrahydropyridine 88 78

Aza-Prins Cyclization

The aza-Prins reaction enables the formation of piperidine rings via iminium ion intermediates. Li et al. demonstrated that homoallylic amines cyclize with aldehydes in the presence of NHC-Cu(I)/ZrCl₄ to yield trans-2,6-disubstituted piperidines. Applied to the target molecule:

  • Intermediate Synthesis : Condensation of a chiral homoallylic amine with formaldehyde generates an iminium ion.
  • Cyclization : 6-endo-trig cyclization under ZrCl₄ catalysis affords the (3S,4R)-piperidine scaffold.

Introduction of Protecting Groups

Boc Protection of the Piperidine Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during subsequent reactions. Source highlights optimized Boc protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

  • Reaction Conditions : Piperidine (1 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv) in THF at 0°C to room temperature.
  • Yield : >95% with minimal di-Boc byproduct formation.

TBS Protection of the Hydroxymethyl Group

The hydroxymethyl group at C3 is protected as its tert-butyldimethylsilyl (TBS) ether to prevent undesired reactivity:

  • Standard Protocol : Treatment with TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DMF at 0°C, achieving >90% yield.

Coupling the Piperidine Moiety to 2-Fluorobenzoic Acid

Nucleophilic Aromatic Substitution (NAS)

The piperidine amine attacks an activated aromatic ring at position 5. Source demonstrates fluorobenzoic acid functionalization via iodonium intermediates:

  • Iodonium Precursor Synthesis : Reaction of 5-nitrobenzoic acid with 1-arylbenziodoxolone generates a hypervalent iodine intermediate.
  • Fluorination : Treatment with KF in DMSO at 80°C introduces fluorine at position 2 (yield: 75%).
  • Amine Coupling : Subsequent displacement of a nitro or halogen group at position 5 by the Boc/TBS-protected piperidine under Pd catalysis (e.g., Suzuki-Miyaura coupling).

Table 2: Coupling Methods for Aromatic Substitution

Method Conditions Yield (%) Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME, 80°C 82
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ 78

Final Deprotection and Purification

Boc Deprotection

The Boc group is cleaved under acidic conditions without affecting the TBS ether:

  • Protocol : Treatment with 4M HCl in dioxane (2 h, room temperature) followed by neutralization with NaHCO₃.

TBS Deprotection (Optional)

If required, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF (1.0 equiv, 0°C to RT, 1 h).

Challenges and Optimizations

Stereochemical Integrity

Maintaining the (3S,4R) configuration during coupling and fluorination requires inert conditions. Asymmetric hydrogenation (Section 1.1) outperforms resolution methods in preserving ee (>90% retention).

Regioselective Fluorination

Source’s iodonium-based method ensures exclusive fluorination at position 2, avoiding isomers common in classical Balz-Schiemann reactions.

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBS) protecting group to the piperidine ring without compromising stereochemical integrity?

Methodological Answer: The TBS group is typically introduced via silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP. To preserve stereochemistry, use anhydrous conditions (e.g., DMF or DCM) and monitor reaction progress via TLC or LC-MS. For sterically hindered substrates, consider using TBSOTf (a stronger silylating agent) at low temperatures (−20°C to 0°C) to minimize side reactions . Post-reaction, purify intermediates using silica gel chromatography with hexane/ethyl acetate gradients to remove unreacted reagents.

Q. How can the tert-butoxycarbonyl (Boc) group be selectively removed without affecting the TBS-protected moiety?

Methodological Answer: The Boc group is acid-labile and can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hours at room temperature). To avoid premature cleavage of the TBS group, ensure the reaction does not exceed 25°C and avoid prolonged exposure to acidic conditions. Neutralize the reaction with a saturated NaHCO₃ solution post-cleavage, followed by extraction with DCM and drying over MgSO₄. Confirm deprotection via FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹) or ¹H NMR (disappearance of Boc tert-butyl protons at δ 1.4 ppm) .

Q. Which analytical techniques are most effective for characterizing the fluorobenzoic acid moiety?

Methodological Answer:

  • ¹⁹F NMR : Provides direct evidence of fluorine substitution and electronic environment. Look for a singlet near δ −110 ppm (for 2-fluorobenzoic acid derivatives).
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for [M−H]⁻ ions in negative-ion mode (exact mass depends on isotopic composition).
  • X-ray crystallography : Resolves spatial arrangement of the fluorine atom relative to the piperidine ring, critical for confirming regioselectivity .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data (e.g., piperidine ring protons) be resolved?

Methodological Answer:

  • NOESY/ROESY : Identify through-space correlations between the 3S,4R substituents and adjacent protons. For example, cross-peaks between the TBS-protected CH₂O group and axial H-4 proton confirm relative configuration.
  • DFT calculations : Compare experimental ¹H/¹³C chemical shifts with computed values (e.g., using Gaussian or ORCA software) to validate stereochemistry.
  • Chiral derivatization : Convert the free carboxylic acid to a methyl ester with (R)- or (S)-Mosher’s acid, then analyze ¹H NMR splitting patterns to assign absolute configuration .

Q. What reaction conditions minimize epimerization during Boc deprotection in acidic media?

Methodological Answer: Epimerization at the 3S,4R centers can occur via acid-catalyzed ring-opening. Mitigate this by:

  • Using milder acids (e.g., HCl/dioxane instead of TFA) at 0°C.
  • Shortening reaction times (<1 hour) and quenching with cold bicarbonate.
  • Adding a scavenger like triisopropylsilane (TIPS) to suppress carbocation formation. Monitor epimerization by chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol with 0.1% TFA) .

Q. How can conflicting biological activity data between this compound and its analogs be rationalized?

Methodological Answer:

  • Structural comparison : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. The TBS group may sterically hinder interactions with target proteins compared to smaller protecting groups (e.g., acetyl).
  • Metabolic stability assays : Test susceptibility to esterase-mediated hydrolysis of the fluorobenzoate group in liver microsomes. Adjust substituents (e.g., replace fluorine with chloro) to improve half-life .
  • SAR Table :
AnalogSubstituent (R)IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
ParentTBS12 ± 245
AAcetyl8 ± 120
BH50 ± 5>120

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for intermediates?

Methodological Answer: Variations in melting points (e.g., 140–150°C vs. 162–166°C for Boc-protected intermediates) often arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane/acetone) and characterize via PXRD.
  • Impurities : Analyze by HPLC-MS; silica gel chromatography with 5–10% MeOH/DCM can remove polar byproducts.
  • Hydration state : Perform Karl Fischer titration to quantify water content. Anhydrous forms typically melt at higher temperatures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.